Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate: A Core Heterocyclic Building Block
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate: A Core Heterocyclic Building Block
An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Executive Summary and Introduction
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. The 1,2,4-triazole moiety is a recognized pharmacophore, integral to numerous FDA-approved drugs, including market-leading antifungal and anticancer agents.[1][2] This guide provides an in-depth analysis of the chemical properties, synthesis, spectroscopic profile, reactivity, and applications of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate. The content herein is tailored for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage this versatile intermediate in complex synthetic campaigns. We will explore the causality behind its regioselective synthesis, detail its characterization, and illuminate its role as a precursor to high-value active pharmaceutical ingredients (APIs).
Core Chemical and Physical Properties
The structure of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is defined by an ethyl acetate group substituted at the N1 position of the 1H-1,2,4-triazole ring. This specific linkage is crucial for its subsequent reactivity and application.
Caption: Chemical Structure of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate
The key physicochemical and identifying properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(1,2,4-triazol-1-yl)acetate | [3] |
| CAS Number | 56563-01-0 | [3][4] |
| Molecular Formula | C₆H₉N₃O₂ | [3] |
| Molecular Weight | 155.15 g/mol | [3][4] |
| Boiling Point | 277.5 °C at 760 mmHg | [4] |
| Density | 1.25 g/cm³ | [4] |
| Melting Point | Not Available | [4] |
| SMILES | CCOC(=O)CN1C=NC=N1 | [3] |
| InChIKey | KOXLIKDTQXSKIE-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Insights
The principal and most efficient method for preparing ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is through the direct N-alkylation of 1H-1,2,4-triazole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.
The Causality of Regioselectivity
A critical aspect of this synthesis is the regioselectivity of the alkylation. The 1H-1,2,4-triazole anion has two potential nucleophilic nitrogen atoms: N1 and N4. In practice, alkylation occurs preferentially at the N1 position.[5] This selectivity is governed by a combination of electronic and steric factors. The N1 position is generally more sterically accessible and, under thermodynamic control with specific base/solvent systems like sodium ethoxide in ethanol, yields the N1-substituted product as the major isomer.[5] The use of a strong base is essential to deprotonate the acidic N-H proton of the triazole ring (pKa ≈ 10.26), generating the highly nucleophilic triazolide anion required for the Sₙ2 reaction.[5]
Caption: General workflow for the synthesis of the target compound.
Self-Validating Experimental Protocol
This protocol is a robust, self-validating system based on established chemical principles for the alkylation of nitrogen heterocycles.[5][6]
Materials:
-
1H-1,2,4-Triazole
-
Ethyl bromoacetate (or ethyl chloroacetate)
-
Sodium ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Ethanol or Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Brine solution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-1,2,4-triazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous ethanol (or DMF) to dissolve the triazole. Subsequently, add sodium ethoxide (1.1 eq) portion-wise while stirring. The formation of the sodium salt may result in a slight exotherm and a slurry.
-
Alkylation: To the stirred suspension, add ethyl bromoacetate (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The consumption of the starting triazole validates reaction progression.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (NaBr) formed.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and then brine to remove any remaining salts or DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield the final product as a liquid. The purity is validated by spectroscopic analysis (Section 4.0).
Spectroscopic and Structural Characterization
Characterization via modern spectroscopic methods is essential to confirm the structure and purity of the synthesized compound. While a dedicated public spectrum is not always available, the expected data can be reliably predicted from public data repositories and analysis of analogous structures.[3][7][8][9]
| Technique | Expected Observations |
| ¹H NMR | δ ~8.5 ppm (s, 1H, Triazole C5-H) ; δ ~8.0 ppm (s, 1H, Triazole C3-H) ; δ ~5.1 ppm (s, 2H, N-CH₂-C=O) ; δ ~4.2 ppm (q, J≈7.1 Hz, 2H, O-CH₂-CH₃) ; δ ~1.2 ppm (t, J≈7.1 Hz, 3H, O-CH₂-CH₃) . The two distinct singlets for the triazole protons and the singlet for the N-CH₂ group confirm the N1 substitution. |
| ¹³C NMR | δ ~166 ppm (C=O) ; δ ~151 ppm (Triazole C5) ; δ ~145 ppm (Triazole C3) ; δ ~62 ppm (O-CH₂) ; δ ~50 ppm (N-CH₂) ; δ ~14 ppm (CH₃) . |
| Mass Spec (EI) | m/z (M⁺) = 155 . Key fragments would correspond to the loss of the ethoxy group [M-45]⁺ at m/z 110 , and cleavage of the acetate side chain to give the triazolylmethyl cation at m/z 82 . |
| Infrared (IR) | ~3100 cm⁻¹ (C-H stretch, triazole ring) ; ~2980 cm⁻¹ (C-H stretch, alkyl) ; ~1750 cm⁻¹ (strong, C=O stretch, ester) ; ~1500-1550 cm⁻¹ (C=N stretch, triazole ring) ; ~1200 cm⁻¹ (C-O stretch, ester) . The prominent C=O stretch is a key diagnostic peak.[10] |
Chemical Reactivity and Key Transformations
The reactivity of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is dominated by its ester functionality, which serves as a versatile handle for synthetic elaboration. The triazole ring itself is largely stable and aromatic, acting as a robust scaffold.
Ester Hydrolysis: Gateway to Further Functionalization
The most significant reaction is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(1H-1,2,4-triazol-1-yl)acetic acid . This transformation is typically achieved under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup.
Protocol for Saponification:
-
Dissolve ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (1.0 eq) in a mixture of THF/water.
-
Add sodium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid, which is often a solid.
This resulting carboxylic acid is a crucial intermediate, enabling the formation of amide bonds through standard peptide coupling chemistry (e.g., using EDC/HOBt), thereby linking the triazole moiety to amines in more complex drug candidates.
Caption: Key transformations of the title compound.
Applications in Medicinal and Agrochemical Chemistry
The 1,2,4-triazole ring is a privileged scaffold in modern drug discovery due to its favorable properties, including metabolic stability, hydrogen bonding capability (as both donor and acceptor), and its ability to coordinate with metallic centers in enzymes.[11]
Key Therapeutic Areas:
-
Antifungal Agents: Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is a precursor to the core structure of azole antifungals like Fluconazole and Voriconazole. These drugs function by inhibiting the enzyme lanosterol 14α-demethylase, a key step in ergosterol biosynthesis in fungi.[1][2]
-
Anticancer Agents: The triazole moiety is present in aromatase inhibitors such as Letrozole and Anastrozole, which are used to treat hormone-responsive breast cancer.[1]
-
Antiviral Agents: Ribavirin, a broad-spectrum antiviral drug, features a 1,2,4-triazole carboxamide structure.[1]
The title compound provides the essential N1-substituted triazole acetic acid/ester fragment, which is frequently elongated or modified to build the final complex API. Its utility lies in its ability to introduce this critical pharmacophore into a target molecule in a controlled and predictable manner.
Safety and Handling
Standard Laboratory Precautions:
-
Handling: Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses, and a lab coat.
-
Disposal: Dispose of as chemical waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is more than a simple chemical intermediate; it is a strategic entry point into the synthesis of a vast range of high-value molecules. Its well-defined regioselective synthesis, predictable reactivity centered on the ester handle, and the inherent biological significance of its triazole core make it an indispensable tool for medicinal and agrochemical researchers. A thorough understanding of its properties, as detailed in this guide, empowers scientists to design more efficient and robust synthetic routes toward novel therapeutics and crop protection agents.
References
-
Demirbas, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. TÜBİTAK Academic Journals. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]
-
Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. (2021). Journal of Molecular Structure. Available at: [Link]
-
Zhang, X.-R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E. Available at: [Link]
-
ResearchGate. (n.d.). ¹H & ¹³C NMR spectra of ethyl... Available at: [Link]
-
Gondkar, T., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Available at: [Link]
-
(PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. (2025). Iraqi Academic Scientific Journals. Available at: [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
-
PubChem. (n.d.). Ethyl 1H-1,2,4-triazole-1-acetate. Available at: [Link]
-
(PDF) The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. (n.d.). ResearchGate. Available at: [Link]
-
Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. (n.d.). OUCI. Available at: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2016). 1H-1,2,4-Triazole: Human health tier II assessment. Available at: [Link]
-
Chemsrc. (n.d.). ethyl 2-(1h-1,2,4-triazol-1-yl)acetate. Available at: [Link]
-
Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed Central. Available at: [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]
-
Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2022). MDPI. Available at: [Link]
-
PubChem. (n.d.). ethyl 2-(1H-1,2,4-triazole-5-carbonylamino)acetate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). IJRPC. Available at: [Link]
-
Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). Journal of Pharmacognosy and Phytotherapy. Available at: [Link]
-
ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
A Comprehensive review on 1, 2,4 Triazole. (n.d.). ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. Available at: [Link]
-
Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. (2020). ChemRxiv. Available at: [Link]
-
Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. (2021). ResearchGate. Available at: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). National Institutes of Health. Available at: [Link]
-
Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. (2020). Green Chemistry. Available at: [Link]
-
Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2021). PubMed Central. Available at: [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Ethyl 1H-1,2,4-triazole-1-acetate | C6H9N3O2 | CID 557521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl 2-(1h-1,2,4-triazol-1-yl)acetate | CAS#:56563-01-0 | Chemsrc [chemsrc.com]
- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 1,2,4-Triazole(288-88-0) IR Spectrum [m.chemicalbook.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
